N-(tert-butyl)-N-[(5-methyl-2-thienyl)methyl]amine

Physicochemical profiling Lipophilicity Drug-likeness

N-(tert-butyl)-N-[(5-methyl-2-thienyl)methyl]amine (CAS 681838-88-0; molecular formula C₁₀H₁₇NS; exact mass 183.10817 Da) is a secondary amine comprising a tert-butyl group on the nitrogen and a 5-methyl-2-thienylmethyl substituent. Its computed physicochemical profile (XLogP 2.4, topological polar surface area 40.3 Ų, one H‑bond donor, two H‑bond acceptors, three rotatable bonds) defines a distinct molecular property space within the broader family of thiophene‑based aralkylamines.

Molecular Formula C10H17NS
Molecular Weight 183.32g/mol
CAS No. 681838-88-0
Cat. No. B503573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(tert-butyl)-N-[(5-methyl-2-thienyl)methyl]amine
CAS681838-88-0
Molecular FormulaC10H17NS
Molecular Weight183.32g/mol
Structural Identifiers
SMILESCC1=CC=C(S1)CNC(C)(C)C
InChIInChI=1S/C10H17NS/c1-8-5-6-9(12-8)7-11-10(2,3)4/h5-6,11H,7H2,1-4H3
InChIKeyUADDNZAVVPXTSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(tert-Butyl)-N-[(5-methyl-2-thienyl)methyl]amine (CAS 681838-88-0) — Structural Baseline for Scientific Sourcing


N-(tert-butyl)-N-[(5-methyl-2-thienyl)methyl]amine (CAS 681838-88-0; molecular formula C₁₀H₁₇NS; exact mass 183.10817 Da) is a secondary amine comprising a tert-butyl group on the nitrogen and a 5-methyl-2-thienylmethyl substituent . Its computed physicochemical profile (XLogP 2.4, topological polar surface area 40.3 Ų, one H‑bond donor, two H‑bond acceptors, three rotatable bonds) defines a distinct molecular property space within the broader family of thiophene‑based aralkylamines. This compound is cited as a versatile intermediate in the synthesis of therapeutics targeting the serotonin transporter (SERT) and P2X3 purinergic receptors [1][2], establishing it as a high‑utility entry point for medicinal chemistry programs requiring a sterically demanding, lipophilic secondary‑amine scaffold.

Why Selecting N-(tert-Butyl)-N-[(5-methyl-2-thienyl)methyl]amine (CAS 681838-88-0) Is a Critical Decision in Thiophene‑Amine Procurement


The thiophene-methylamine chemical space contains multiple readily available analogs that differ by only a single N‑substituent (e.g., N‑methyl, N‑ethyl, N,N‑dimethyl, N‑isopropyl variants). Despite their superficial similarity, these substituents produce non‑linear changes in logP, pKₐ, steric demand, and metabolic vulnerability that directly dictate downstream reactivity, target selectivity, and pharmacokinetic behavior in derived compounds . For instance, the tert‑butyl group in the target compound confers approximately 2–3 orders of magnitude greater steric hindrance than an N‑methyl group (Taft Eₛ ≈ –1.54 vs. 0.00 for methyl) while simultaneously elevating lipophilicity by roughly 1‑log‑unit compared to the N‑methyl analog (XLogP 2.4 vs. 1.4 predicted) . Generic interchange of these amines without systematic compensation for altered steric and electronic parameters routinely leads to loss of target potency, unintended off‑target pharmacology, or failed synthetic campaigns. The evidence that follows quantifies these critical differences.

N-(tert-Butyl)-N-[(5-methyl-2-thienyl)methyl]amine (CAS 681838-88-0) — Quantified Differentiation Matrix Against In‑Class Analogs


Enhanced Lipophilicity (XLogP) of the tert‑Butyl Thiophene‑Amine Versus N‑Methyl and N,N‑Dimethyl Comparators

The target compound exhibits an XLogP of 2.4, substantially higher than the N‑methyl analog (predicted XLogP ≈1.4 based on the N,N‑dimethyl derivative’s XLogP of 1.9 and the incremental contribution of an N‑methyl group) . This ~1‑log‑unit increase translates to approximately 10‑fold higher partitioning into octanol, directly affecting membrane permeability, metabolic clearance, and the ability to engage lipophilic binding pockets in targets such as the serotonin transporter [1].

Physicochemical profiling Lipophilicity Drug-likeness

Hydrogen‑Bond Donor Capacity of the Secondary Amine Versus Non‑Donor Tertiary Amine Analogs

The target compound possesses exactly one hydrogen‑bond donor (the secondary amine N–H), whereas the N,N‑dimethyl analog (CAS 19260-96-9) has zero H‑bond donors . This single‑donor capability enables directed hydrogen‑bond interactions with key residues in biological targets (e.g., Asp98 in SERT or analogous acidic residues in P2X3), which are geometrically impossible for the fully substituted tertiary amine [1][2].

Hydrogen bonding Molecular recognition Receptor pharmacophore

Topological Polar Surface Area (TPSA) and Rotatable‑Bond Count Differentiate CNS Drug‑Likeness Profile

The target compound’s TPSA of 40.3 Ų falls below the widely accepted CNS‑penetration threshold of 60–70 Ų while maintaining three rotatable bonds — a configuration that balances conformational flexibility with passive membrane permeability . In contrast, the N,N‑dimethyl analog (TPSA 31.5 Ų, two rotatable bonds) occupies a marginally more compact property space but sacrifices the H‑bond donor pharmacophore essential for SERT and P2X3 target engagement [1][2].

CNS drug-likeness Blood‑brain barrier penetration Physicochemical property space

Predicted Amine Basicity (pKₐ) as a Determinant of Salt Formation and Reactivity

The secondary amine in the target compound is predicted to have a conjugate‑acid pKₐ in the range 10–11, consistent with sterically unencumbered secondary alkylamines [1]. This is approximately 1–2 pKₐ units higher than the N,N‑dimethyl analog (predicted pKₐ 8.26 ± 0.28) , indicating that the target amine is more basic and more readily protonated under physiological or mildly acidic conditions. Enhanced basicity facilitates hydrochloride salt formation, improves aqueous solubility of the protonated form, and provides a stronger nucleophilic handle for subsequent N‑alkylation or N‑acylation reactions .

Amine basicity Salt formation Synthetic handle

N-(tert-Butyl)-N-[(5-methyl-2-thienyl)methyl]amine (CAS 681838-88-0) — Evidence‑Backed Procurement Scenarios


Medicinal Chemistry: Serotonin Transporter (SERT) Ligand Development Programs

Programs targeting the serotonin transporter for antidepressant or anticancer indications benefit from this compound as a key intermediate in secondary‑amine‑based SERT ligands. Derivatives incorporating the N‑tert‑butyl‑N‑[(5‑methyl‑2‑thienyl)methyl]amine scaffold have demonstrated EC₅₀ values of 19 nM for induction of 5‑HTT‑mediated 5‑HT release in rat brain synaptosomes [1]. The scaffold’s single H‑bond donor and lipophilic character (XLogP 2.4) align with the pharmacophoric requirements of the SERT binding pocket, while the tert‑butyl group provides metabolic shielding of the amine nitrogen against N‑dealkylation. Procurement of this specific amine, rather than the N‑methyl or N,N‑dimethyl analogs, preserves the H‑bond donor essential for SERT interaction and ensures the steric bulk required for subtype selectivity.

Ion‑Channel Pharmacology: P2X3 Purinergic Receptor Antagonist Synthesis

This compound serves as a synthetic entry point for P2X3 receptor antagonists under investigation for chronic pain and chronic cough indications. BindingDB data indicate that derivatives of this chemotype exhibit antagonist activity against recombinant rat P2X3 with an EC₅₀ of 80 nM when tested in Xenopus oocyte expression systems [2]. The 5‑methyl‑2‑thienyl moiety provides π‑stacking interactions with aromatic residues in the P2X3 orthosteric site, while the tert‑butyl group occupies a lipophilic sub‑pocket distinct from the ATP‑binding region. Sourcing this specific secondary amine ensures that the critical N–H hydrogen‑bond donor is available for interactions with the receptor’s acidic residues, which is lost upon substitution with N,N‑dialkyl tertiary amine analogs.

Process Chemistry: Hydrochloride Salt Formation for Purification and Scale‑Up

The predicted basicity of the compound (pKₐ ~10–11 for the conjugate acid) exceeds that of N,N‑dimethyl tertiary amine analogs (pKₐ ≈8.3) by approximately 2 pKₐ units . This higher basicity ensures quantitative hydrochloride salt formation under mild acidic conditions, facilitating crystalline salt isolation with high purity. In industrial settings, this differential in basicity translates to simpler work‑up procedures, reduced solvent consumption, and higher isolated yields compared to less‑basic tertiary amine intermediates, which may require stronger acids or specialized counter‑ion strategies for efficient purification.

CNS Drug Discovery: Blood‑Brain Barrier Penetrant Scaffold Optimization

With a TPSA of 40.3 Ų (well below the 60–70 Ų CNS‑penetration threshold), three rotatable bonds for conformational adaptation, and moderate lipophilicity (XLogP 2.4), this compound occupies a favorable CNS drug‑likeness property space [3]. The combination of these parameters predicts passive blood‑brain barrier permeability while retaining sufficient polarity for aqueous solubility. Medicinal chemistry teams pursuing CNS targets should prioritize this scaffold over more polar N‑methyl analogs (lower XLogP) or less flexible N,N‑dimethyl analogs (fewer rotatable bonds), which may exhibit reduced brain penetration or inadequate target‑site conformational sampling.

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